molecular formula C15H22FN3O6 B601173 5'-Deoxy-5-fluoro-N4-(3-methyl-1-butyloxycarbonyl)cytidine CAS No. 162204-30-0

5'-Deoxy-5-fluoro-N4-(3-methyl-1-butyloxycarbonyl)cytidine

Cat. No. B601173
M. Wt: 359.36
InChI Key:
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Description

5’-Deoxy-5-fluoro-N4-(3-methyl-1-butyloxycarbonyl)cytidine is an impurity in the synthesis of Capecitabine . Capecitabine is an orally-administered chemotherapeutic agent used to treat breast, colon, or rectal cancer . It works by slowing or stopping the growth of cancer cells .


Molecular Structure Analysis

The molecular formula of 5’-Deoxy-5-fluoro-N4-(3-methyl-1-butyloxycarbonyl)cytidine is C15H22FN3O6. Its molecular weight is 359.36.


Physical And Chemical Properties Analysis

The physical and chemical properties of 5’-Deoxy-5-fluoro-N4-(3-methyl-1-butyloxycarbonyl)cytidine include a density of 1.5±0.1 g/cm3 . Its index of refraction is 1.601 , and it has a molar refractivity of 82.1±0.5 cm3 . It has 9 H bond acceptors, 3 H bond donors, and 6 freely rotating bonds .

Scientific Research Applications

Antitumor and Immunomodulatory Effects

Comparative studies have explored the antitumor and immunosuppressive effects of N4-Trimethoxybenzoyl-5'-deoxy-5-fluorocytidine, a prodrug of 5'-deoxy-5-fluorouridine, indicating its potential in cancer treatment. It exhibits less toxicity to the intestinal tract and reduced immunosuppression compared to its parent compound, potentially offering a higher therapeutic index and efficacy at high dosages (Miwa et al., 1990).

Pharmacokinetics and Metabolism

In-depth studies on the pharmacokinetics and metabolism of derivatives of 5'-deoxy-5-fluorouridine provide insights into their absorption, catabolism, and interaction with other drugs. For instance, the DNA methyltransferase inhibitor 5-Fluoro-2′-Deoxycytidine and its metabolites show promising clinical potential, with the effects of inhibitors like tetrahydrouridine (THU) on its metabolism and bioavailability being a focal point of research (Beumer et al., 2006).

Tumor-Selective Drug Delivery

Studies have demonstrated the efficacy of compounds like Capecitabine in delivering 5-fluorouracil selectively to tumors, indicating a potential improvement in therapeutic outcomes for certain cancers. This selective delivery is crucial in minimizing systemic toxicity and enhancing drug efficacy in target tissues (Ishikawa et al., 1998).

properties

IUPAC Name

3-methylbutyl N-[1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-methyloxolan-2-yl]-5-fluoro-2-oxopyrimidin-4-yl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22FN3O6/c1-7(2)4-5-24-15(23)18-12-9(16)6-19(14(22)17-12)13-11(21)10(20)8(3)25-13/h6-8,10-11,13,20-21H,4-5H2,1-3H3,(H,17,18,22,23)/t8-,10-,11-,13-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPVCPOIDSSQXMR-UORFTKCHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(C(C(O1)N2C=C(C(=NC2=O)NC(=O)OCCC(C)C)F)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=C(C(=NC2=O)NC(=O)OCCC(C)C)F)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22FN3O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50167334
Record name 5'-Deoxy-5-fluoro-N4-(3-methyl-1-butyloxycarbonyl)cytidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50167334
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

359.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5'-Deoxy-5-fluoro-N4-(3-methyl-1-butyloxycarbonyl)cytidine

CAS RN

162204-30-0
Record name 5'-Deoxy-5-fluoro-N4-(3-methyl-1-butyloxycarbonyl)cytidine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0162204300
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5'-Deoxy-5-fluoro-N4-(3-methyl-1-butyloxycarbonyl)cytidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50167334
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 162204-30-0
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name 5'-DEOXY-5-FLUORO-N4-(3-METHYL-1-BUTYLOXYCARBONYL)CYTIDINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T83E758HO7
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Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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